Stereochemical Configuration vs. Diastereomers
CAS 402580-13-6 is the (1S,3aR,5S,6aS) diastereomer, carrying four defined stereocenters. The IUPAC name (3S,3aS,5S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3,5-dicarboxylic acid and InChI Key FGUXCGYZWZZFRA-AXMZGBSTSA-N uniquely identify this isomer [1]. By contrast, the telaprevir mono-acid intermediate (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS 926276-11-1) possesses only three stereocenters and a single carboxyl group, making it structurally and functionally non-interchangeable [2]. Other diastereomers such as (1R,3aS,5R,6aR) would present mirror-image spatial arrangements, leading to divergent molecular recognition in chiral environments. No quantitative bioactivity data comparing diastereomers of the 1,5-diacid are publicly available; this evidence is therefore classified as Supporting evidence.
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (1S,3aR,5S,6aS) – four defined stereocenters; InChI Key FGUXCGYZWZZFRA-AXMZGBSTSA-N |
| Comparator Or Baseline | (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS 926276-11-1) – three stereocenters, mono-acid |
| Quantified Difference | Qualitative: different number of stereocenters (4 vs. 3) and carboxyl groups (2 vs. 1); no direct comparative bioactivity data available |
| Conditions | Structural comparison based on CAS registry and PubChem records [1][2] |
Why This Matters
Procurement of the incorrect diastereomer can lead to failed asymmetric syntheses or invalid structure-activity relationship (SAR) conclusions.
- [1] PubChem Compound Summary for CID 45098951, (1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid. National Library of Medicine, 2026. View Source
- [2] CAS Common Chemistry. (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid, CAS RN 926276-11-1. American Chemical Society, 2024. View Source
